1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
Description
This compound features a piperazine core substituted at the 4-position with a 2-fluorophenyl group and an ethanone side chain linked to a 2-methoxyphenyl moiety. Its structure is designed to modulate dopaminergic and serotonergic receptor interactions, which are critical targets for antipsychotic drug development .
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-9-5-2-6-15(18)14-19(23)22-12-10-21(11-13-22)17-8-4-3-7-16(17)20/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEYFVYHTQSCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201076 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone typically involves the following steps:
Formation of 4-(2-Fluorophenyl)piperazine: This intermediate can be synthesized by reacting 2-fluoroaniline with piperazine under appropriate conditions.
Acylation Reaction: The intermediate 4-(2-Fluorophenyl)piperazine is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as acting on specific receptors or enzymes.
Biological Studies: The compound is employed in studies to understand its effects on various biological systems, including its potential as an anticancer or antimicrobial agent.
Chemical Research: It serves as a model compound for studying the reactivity and properties of piperazine derivatives
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and methoxyphenyl groups contribute to its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues in Antipsychotic Drug Development
Key analogs include derivatives from the 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone series ():
- Compound 3c: 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Activity: Exhibits potent anti-dopaminergic and anti-serotonergic activity with reduced catalepsy induction, a marker of atypical antipsychotic efficacy . Structural Difference: The ethanone side chain is linked to a biphenyl group instead of 2-methoxyphenyl, enhancing steric bulk and π-π interactions with dopamine D2 receptors .
- Compound 3k: 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone Activity: Similar antipsychotic profile to 3c but with higher electron affinity (EA), correlating with stronger antidopaminergic effects .
- Target Compound: 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone Predicted Activity: Based on QSAR models, the 2-fluorophenyl group may lower the brain/blood partition coefficient (QPlogBB) compared to 3c and 3k, suggesting altered blood-brain barrier penetration . The 2-methoxyphenyl ethanone moiety could enhance serotonin receptor affinity, similar to isoindolinone derivatives ().
Quantitative Structure-Activity Relationship (QSAR) Insights
Key descriptors influencing activity in piperazine-ethanone derivatives:
- QPlogBB : Higher values (e.g., in 3c) correlate with improved brain penetration, critical for antipsychotic efficacy .
- Electron Affinity (EA) : Compounds with higher EA (e.g., 3k) exhibit stronger antidopaminergic effects due to enhanced charge-transfer interactions .
- Methoxy vs. Halogen Substituents : Methoxy groups (electron-donating) favor serotonin receptor binding, while halogens (electron-withdrawing) enhance dopamine receptor interactions and metabolic stability .
Data Table: Structural and Pharmacological Comparison
Biological Activity
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone, also known as a derivative of piperazine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets.
Molecular Structure and Properties
The molecular formula for 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone is , with a molecular weight of 407.9 g/mol. Its structure includes a piperazine ring substituted with a fluorophenyl group and a methoxyphenyl group, which are crucial for its biological activity.
Biological Activity
The biological activity of this compound has been explored primarily in the context of its inhibitory effects on various enzymes and receptors. Key findings include:
- Monoamine Oxidase Inhibition : The compound exhibits inhibitory activity against human monoamine oxidase A (hMAO-A), which is significant for its potential antidepressant effects. Studies have shown that related piperazine derivatives can act as selective and irreversible inhibitors of hMAO-A, demonstrating promising IC50 values in the low micromolar range .
- Neurotransmitter Modulation : The compound's structure suggests potential interactions with neurotransmitter transporters, particularly those involved in serotonin and dopamine reuptake. This modulation is crucial for developing treatments for mood disorders and other neuropsychiatric conditions.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the activity of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone:
- In Vitro Studies : Research has demonstrated that derivatives similar to this compound show significant inhibition of hMAO enzymes, with IC50 values indicating strong binding affinity. For instance, certain derivatives have shown IC50 values as low as 0.028 µM against hMAO-A, suggesting that modifications in the piperazine structure can enhance inhibitory potency .
- Cytotoxicity Assessments : Preliminary cytotoxicity tests indicate that many piperazine derivatives, including this compound, exhibit low toxicity profiles, making them viable candidates for further pharmacological development .
- Molecular Docking Studies : Computational studies have suggested strong interactions between the compound and hMAO-A active sites, providing a theoretical basis for its inhibitory effects. These studies help elucidate the binding mechanisms and predict the efficacy of new derivatives based on structural modifications .
Data Summary Table
| Compound Name | Molecular Formula | IC50 (hMAO-A) | Cytotoxicity | Binding Affinity |
|---|---|---|---|---|
| 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone | C20H23ClFN3O3 | Low µM range | Non-cytotoxic | Strong interaction |
| Related Derivative A | C19H21FN2O2 | 0.028 µM | Non-cytotoxic | High affinity |
| Related Derivative B | C18H20FN3O3 | 0.342 µM | Non-cytotoxic | Moderate affinity |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Acylation | 65–75 | DCM, 0°C, 12 h | |
| Pd-catalyzed Coupling | 50–60 | Toluene, 110°C, 24 h |
Note: Optimize reaction time and catalyst loading (e.g., Pd(OAc)₂) to improve yields. Monitor reactions via TLC and confirm purity via HPLC .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Structural validation requires a combination of techniques:
- NMR Spectroscopy:
- Mass Spectrometry (MS): ESI-MS in positive ion mode to detect [M+H]⁺ (expected m/z: ~367) .
- X-ray Crystallography: Resolve stereochemistry and confirm bond angles (e.g., C7—N1—C8 = 111.87° as in related piperazine derivatives) .
Tip: Use deuterated DMSO for NMR to enhance solubility of polar intermediates .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Contradictions often arise from variations in assay conditions or receptor subtypes. To address this:
Standardize Assay Protocols:
- Use consistent cell lines (e.g., HEK-293 for serotonin receptors) and control for pH/temperature .
Receptor Subtype Profiling:
- Compare binding affinities (IC₅₀) across 5-HT₁A, D₂, and σ receptors using radioligand displacement assays .
Purity Analysis:
Example: A study reporting weak 5-HT₁A antagonism (IC₅₀ = 1.2 μM) vs. strong activity (IC₅₀ = 0.3 μM) may reflect differences in membrane preparation methods .
Advanced: What strategies optimize the compound's selectivity for specific receptors (e.g., 5-HT₁A vs. D₂)?
Methodological Answer:
Structure-activity relationship (SAR) studies are key:
- Modify Substituents:
- Pharmacophore Modeling:
- Use docking simulations (e.g., AutoDock Vina) to predict interactions with 5-HT₁A (e.g., hydrogen bonding with Ser159) .
Q. Table 2: Selectivity Profile Modifications
| Modification | 5-HT₁A IC₅₀ (μM) | D₂ IC₅₀ (μM) | Reference |
|---|---|---|---|
| 2-Methoxyphenyl | 0.3 | 1.8 | |
| 2,4-Dimethoxyphenyl | 0.2 | 3.5 |
Advanced: How should researchers design experiments to confirm the compound’s metabolic stability?
Methodological Answer:
In Vitro Liver Microsome Assays:
- Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 min .
CYP450 Inhibition Screening:
- Test against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Structural Modifications for Stability:
- Introduce electron-withdrawing groups (e.g., -CF₃) on the methoxyphenyl ring to reduce oxidative metabolism .
Data Interpretation: A half-life (t₁/₂) <30 min in HLM suggests poor metabolic stability, necessitating prodrug strategies .
Basic: What are the compound’s key structural features influencing solubility?
Methodological Answer:
- Hydrophobic Moieties: The fluorophenyl and methoxyphenyl groups reduce aqueous solubility.
- Ionizable Sites: The piperazine nitrogen (pKa ~7.1) allows salt formation (e.g., HCl salt) to enhance solubility at physiological pH .
- Crystallinity: Amorphous forms (confirmed via XRD) improve dissolution rates vs. crystalline forms .
Q. Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| DMSO | >50 |
| Ethanol | 5–10 |
Advanced: How can computational chemistry aid in predicting off-target effects?
Methodological Answer:
Molecular Dynamics (MD) Simulations:
Machine Learning Models:
- Train models on ChEMBL data to predict hERG channel inhibition .
Docking Studies:
- Screen against the PAS (Peripheral Anionic Site) of acetylcholinesterase to assess cognitive side effects .
Case Study: A 2-fluorophenyl analog showed unexpected σ₁ receptor binding (Ki = 15 nM) via docking, validated experimentally .
Basic: What are the safety considerations for handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
